molecular formula C11H16N2O B1520193 2-((Piperidin-3-yloxy)methyl)pyridine CAS No. 933716-44-0

2-((Piperidin-3-yloxy)methyl)pyridine

Cat. No. B1520193
CAS RN: 933716-44-0
M. Wt: 192.26 g/mol
InChI Key: MSMROVSZSSGCHL-UHFFFAOYSA-N
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Description

“2-((Piperidin-3-yloxy)methyl)pyridine” is a pyridine derivative with potential applications in various fields, including medicinal chemistry and material science. It has the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol .


Molecular Structure Analysis

The molecular structure of “2-((Piperidin-3-yloxy)methyl)pyridine” consists of a six-membered piperidine ring attached to a pyridine ring via a methylene bridge and an ether linkage. The InChI code for this compound is 1S/C11H16N2O/c1-2-7-13-10 (4-1)9-14-11-5-3-6-12-8-11/h1-2,4,7,11-12H,3,5-6,8-9H2 .


Physical And Chemical Properties Analysis

The compound “2-((Piperidin-3-yloxy)methyl)pyridine” is known to be a liquid at room temperature . It has a molecular weight of 192.26 g/mol . The compound is stored at -20°C .

properties

IUPAC Name

2-(piperidin-3-yloxymethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-2-7-13-10(4-1)9-14-11-5-3-6-12-8-11/h1-2,4,7,11-12H,3,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMROVSZSSGCHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Piperidin-3-yloxy)methyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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